2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine
Description
The compound 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine features a pyrazine core linked to an azetidine ring via a carbonyl group, which is further connected to a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. This structure combines rigidity (azetidine) with conformational flexibility (piperazine) and electron-deficient aromatic systems (pyrazine and trifluoromethylpyridine), making it a candidate for targeting receptors or enzymes requiring multipoint interactions .
Properties
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c20-19(21,22)14-1-2-16(25-9-14)26-5-7-27(8-6-26)17(29)13-11-28(12-13)18(30)15-10-23-3-4-24-15/h1-4,9-10,13H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVNZEINPAMNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Piperazine Moiety Addition: The piperazine moiety is incorporated through a coupling reaction with the pyrazine intermediate.
Azetidinone Formation: The final step involves the formation of the azetidinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, as well as its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several compounds share key structural motifs with the target molecule, including the piperazine-carbonyl linkage, trifluoromethylpyridine substituents, or heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to ; †Calculated from molecular formula in .
Key Observations:
Core Heterocycles: The target compound’s pyrazine core distinguishes it from pyridine- or quinoline-based analogues. Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets compared to pyridine .
Azetidine vs.
Trifluoromethylpyridine Substitution : All listed compounds retain the 5-(trifluoromethyl)pyridin-2-yl group on piperazine, suggesting its critical role in hydrophobic interactions and metabolic stability .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what strategies optimize yield and purity?
The compound’s structural complexity—featuring a trifluoromethylpyridine, piperazine, azetidine, and pyrazine—requires multi-step synthesis. Critical steps include:
- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for pyridine-piperazine linkages .
- Azetidine functionalization : Carbamoylation of azetidine with activated carbonyl intermediates under anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while HPLC purification resolves stereochemical impurities .
Data Insight : Yield optimization (e.g., 65–75%) often requires temperature gradients (e.g., 0°C to reflux) and stoichiometric control of coupling reagents .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in stereochemistry?
- X-ray crystallography : Resolves piperazine-azetidine conformation and pyrazine ring planarity .
- NMR spectroscopy : NMR identifies trifluoromethyl group orientation, while 2D NOESY confirms spatial proximity of azetidine and pyrazine protons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., ) and detects trace byproducts .
Advanced Research Questions
Q. What computational methods predict the compound’s interactions with biological targets, and how do structural modifications alter binding affinity?
- Molecular Dynamics (MD) simulations : Model interactions with G-protein-coupled receptors (GPCRs) or enzymes, leveraging the compound’s electron-deficient pyrazine core for π-π stacking with aromatic residues .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to guide trifluoromethyl group placement for enhanced hydrophobic interactions .
Case Study : Substituting pyrazine with pyrimidine reduces binding to kinase targets by 40% due to weaker hydrogen-bond acceptor capacity .
Q. How do reaction conditions (e.g., temperature, pH) influence the stability of the azetidine-piperazine linkage in aqueous media?
- Kinetic studies : The azetidine carbamate hydrolyzes at pH < 3 or > 9, with a half-life () of 12 hours at pH 7.4 (simulated physiological conditions) .
- Degradation pathways : LC-MS identifies hydrolyzed byproducts (e.g., free azetidine carboxylic acid) under acidic conditions, necessitating buffered formulations for in vivo studies .
Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?
- Metabolic stability : The CF group reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life (e.g., from 2.1 to 5.8 hours in rodent models) .
- Lipophilicity : LogP increases by 0.5–1.0 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Q. How can contradictory data on pyrazine ring reactivity in Maillard-like systems be reconciled?
Pyrazines form via condensation of α-dicarbonyls and amines, but conflicting reports on substitution patterns arise from:
- Reagent ratios : Excess methylglyoxal favors 2,5-dimethylpyrazine, while glyoxal yields unsubstituted pyrazine .
- Peptide vs. amino acid precursors : Dipeptides (e.g., lysine-containing) produce 2–3× more pyrazines than free amino acids due to steric stabilization of intermediates .
Methodological Recommendations
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
